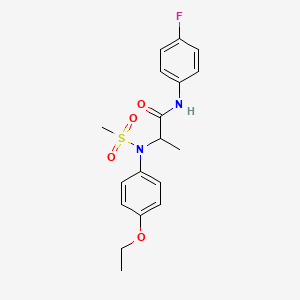
N~2~-(4-ethoxyphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide
説明
N~2~-(4-ethoxyphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide, commonly known as EFMA, is a synthetic compound that has gained significant attention in the field of scientific research. EFMA belongs to the class of N-methyl-D-aspartate (NMDA) receptor antagonists and is known to exhibit potent antinociceptive effects.
作用機序
EFMA acts as an N~2~-(4-ethoxyphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide receptor antagonist, which means it blocks the activity of this compound receptors. This compound receptors are involved in the regulation of synaptic plasticity, learning, and memory. However, overstimulation of this compound receptors can lead to the development of chronic pain. EFMA's inhibition of this compound receptors leads to a reduction in the release of glutamate, a neurotransmitter that is involved in pain signaling.
Biochemical and Physiological Effects:
EFMA has been shown to exhibit potent antinociceptive effects in various animal models of pain. It has also been shown to have a low toxicity profile, making it a promising candidate for further development as a new analgesic agent. EFMA's inhibition of this compound receptors has been shown to reduce the release of glutamate, which is involved in pain signaling. Additionally, EFMA has been shown to increase the release of dopamine, a neurotransmitter that is involved in reward and motivation.
実験室実験の利点と制限
EFMA's synthesis method is simple and yields a high purity of the compound. EFMA has been shown to exhibit potent antinociceptive effects in various animal models of pain, making it a promising candidate for further development as a new analgesic agent. However, EFMA's mechanism of action involves the inhibition of N~2~-(4-ethoxyphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide receptors, which are involved in the regulation of synaptic plasticity, learning, and memory. Therefore, further research is needed to investigate the potential side effects of EFMA on cognitive function.
将来の方向性
Further research is needed to investigate EFMA's potential as a new analgesic agent. Specifically, future studies should focus on the development of EFMA analogs with improved pharmacokinetic properties. Additionally, further research is needed to investigate the potential side effects of EFMA on cognitive function. Finally, future studies should investigate the potential use of EFMA in the treatment of other neurological disorders, such as depression and anxiety.
科学的研究の応用
EFMA has been extensively studied for its potential use as a new analgesic agent. It has been shown to exhibit potent antinociceptive effects in various animal models of pain, including acute thermal pain, inflammatory pain, and neuropathic pain. EFMA's mechanism of action involves the inhibition of N~2~-(4-ethoxyphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide receptors, which are known to play a crucial role in the development and maintenance of chronic pain.
特性
IUPAC Name |
2-(4-ethoxy-N-methylsulfonylanilino)-N-(4-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S/c1-4-25-17-11-9-16(10-12-17)21(26(3,23)24)13(2)18(22)20-15-7-5-14(19)6-8-15/h5-13H,4H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIODYNVAMOMPPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C(C)C(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



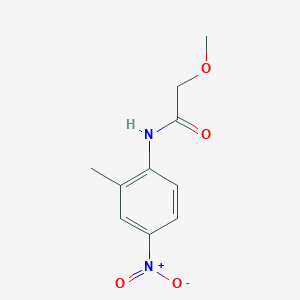
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3979195.png)

![1-{3-[bis(2-hydroxyethyl)amino]propyl}-4-oxo-5-phenoxy-1,4-dihydropyridine-3-carboxylic acid](/img/structure/B3979222.png)
![N-[2-(4-morpholinyl)-2-oxoethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B3979227.png)
![4-methoxy-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B3979228.png)
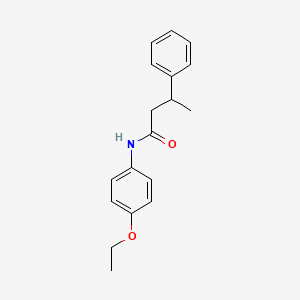
![methyl 3-[({5-[(diethylamino)sulfonyl]-2-methoxyphenyl}amino)carbonyl]-5-nitrobenzoate](/img/structure/B3979256.png)
![1-allyl-3-methyl-4-{[2-(2-methylphenyl)pyrrolidin-1-yl]methyl}-1H-pyrazole](/img/structure/B3979263.png)
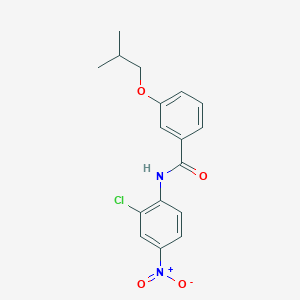
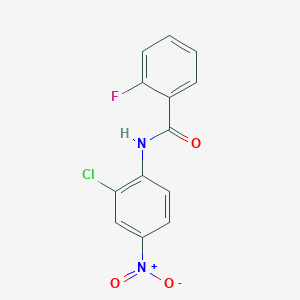
![1-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-N-ethylpyrrolidine-3-carboxamide](/img/structure/B3979280.png)
![3-[2-(4-methoxyphenyl)ethyl]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3979292.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B3979295.png)